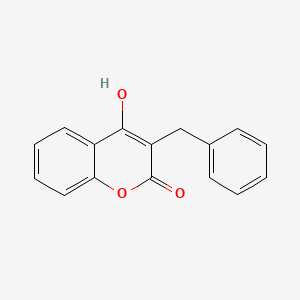

4-Hydroxy-3-benzylcoumarin

Description

Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-4-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c17-15-12-8-4-5-9-14(12)19-16(18)13(15)10-11-6-2-1-3-7-11/h1-9,17H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEIVRFFWQSJCAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60715769 | |

| Record name | 3-Benzyl-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15074-18-7 | |

| Record name | 3-Benzyl-4-hydroxycoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15074-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-benzylcoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015074187 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Benzyl-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60715769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-benzyl-4-hydroxy-2H-chromen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXY-3-BENZYLCOUMARIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KV6AJ39594 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Hydroxy 3 Benzylcoumarin and Its Derivatives

Classical and Contemporary Synthesis Routes for 4-Hydroxycoumarin (B602359) Core

The 4-hydroxycoumarin scaffold is the foundational structure upon which 4-hydroxy-3-benzylcoumarin is built. Its synthesis has been a subject of extensive research, leading to a variety of effective methods.

Classical Methods: Historically, the synthesis of 4-hydroxycoumarin has been dominated by several key reactions. One of the most prominent industrial methods is the alkali-mediated intramolecular condensation of acetylsalicylic acid esters, such as methyl or ethyl acetylsalicylate. This process typically involves heating the ester with an alkali metal like sodium, which generates a resonance-stabilized enolate that subsequently undergoes cyclization to form the coumarin (B35378) core.

Another classical approach is the Pechmann condensation, which involves the reaction of a phenol (B47542) with a β-ketoester under acidic conditions. jmchemsci.comresearchgate.net A related method, the von Pechmann-Duisberg reaction, utilizes malonic acid and a phenol in the presence of a condensing agent like a mixture of anhydrous zinc chloride and phosphorus oxychloride. sciepub.comarabjchem.org The Knoevenagel condensation of 2-hydroxy aromatic aldehydes with β-ketoesters like ethyl malonate or ethyl acetoacetate, often catalyzed by a weak organic base, also provides a reliable route to the coumarin core. jmchemsci.commdpi.com

Contemporary Routes: Modern synthetic chemistry has introduced more refined and efficient methods. One such approach is the acid-catalyzed deacylation of 3-acetyl-4-hydroxycoumarin, which can produce 4-hydroxycoumarin in high yields (e.g., 90%). sciepub.comarabjchem.org Similarly, acid-catalyzed hydrolysis and decarboxylation of 3-carbethoxy-4-hydroxycoumarin also yields the parent compound. sciepub.com

Other innovative routes include the cleavage of 4-allyl coumarinyl ether using a palladium catalyst on activated charcoal with ammonium (B1175870) formate, or alternatively, using molecular iodine. sciepub.comarabjchem.org A novel methodology has also been developed using a tandem C-acylation-cyclization process starting from an activated N-hydroxysuccinimide ester of O-acetylsalicylic acid, which reacts with active methylene (B1212753) compounds under mild conditions. mdpi.com

Strategies for Introducing the 3-Benzyl Moiety

Once the 4-hydroxycoumarin core is obtained, the next critical step is the introduction of the benzyl (B1604629) group at the C3 position. This is typically achieved through carbon-carbon bond-forming reactions such as Michael additions, condensation reactions, or multi-component reactions.

Michael Addition Approaches

The Michael addition, or conjugate addition, is a widely used strategy for forming the C3-benzyl bond. This reaction involves the nucleophilic attack of the 4-hydroxycoumarin enolate onto a Michael acceptor, such as an α,β-unsaturated ketone or a nitroalkene.

A common method involves the reaction of 4-hydroxycoumarin with benzalacetone (4-phenyl-3-buten-2-one). nih.gov The reaction is often base-catalyzed. More recently, enantioselective Michael additions have been developed to produce specific stereoisomers. These reactions utilize chiral, bifunctional hydrogen-bonding catalysts, such as those based on thiourea (B124793) or squaramide motifs, to control the stereochemistry of the product when reacting 4-hydroxycoumarin with substituted β-nitrostyrenes. acs.org For instance, a quinine-substituted squaramide catalyst has been shown to yield the product in 78% yield and 81% enantiomeric excess (ee). acs.org The reaction of 4-hydroxycoumarin with arylmethylene-β-ketoesters in the presence of a basic agent like sodium methoxide (B1231860) or piperidine (B6355638) is another effective Michael addition route. nih.gov

Condensation Reactions

Condensation reactions provide a direct route to 3-substituted coumarins. The Knoevenagel condensation of 4-hydroxycoumarin with aromatic aldehydes, such as benzaldehyde, is a primary example. mdpi.com These reactions are often catalyzed by acids or bases and can lead to the formation of 3,3'-arylidene-bis(4-hydroxycoumarins). mdpi.comscirp.org

The reaction conditions can be tuned to favor the desired 3-benzyl derivative. For example, heating 3-formyl-4-hydroxycoumarin with various active methylene compounds under mild conditions can yield a variety of derivatives. Furthermore, C3-alkylation of 4-hydroxycoumarin with secondary benzyl alcohols under acidic conditions, using catalysts like sulfated tin oxide (SO42-/SnO2), Amberlite IR-120, or molecular iodine, provides a direct pathway to 3-benzyl-4-hydroxycoumarin derivatives. arabjchem.orgscirp.org

Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient, atom-economical processes where three or more reactants combine in a single step to form a complex product, minimizing waste. organic-chemistry.org Several MCRs have been developed for the synthesis of this compound derivatives.

A common MCR is a Mannich-type reaction involving 4-hydroxycoumarin, an aromatic aldehyde (like benzaldehyde), and an amine (such as piperidine or pyrrolidine). bas.bgtandfonline.com This one-pot reaction, often catalyzed by an acid like oxalic acid, efficiently produces 3-(amino-benzyl)-4-hydroxycoumarin derivatives. bas.bg Another powerful MCR involves the condensation of 4-hydroxycoumarin, an aldehyde, and malononitrile, which can be catalyzed electrocatalytically or by various catalysts to yield 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene derivatives. academie-sciences.fr These reactions showcase the power of MCRs to rapidly build molecular complexity from simple starting materials. nih.gov

Optimization of Synthetic Yields and Reaction Conditions

Maximizing the yield and efficiency of these synthetic routes is a key focus of research. Optimization involves systematically varying parameters such as the catalyst, solvent, temperature, and reaction time.

For condensation reactions leading to 3,3-arylidene bis(4-hydroxycoumarins), studies have shown that the choice of solvent is critical. A water/ethanol (B145695) (1:1) mixture often provides the highest yields. scirp.org Catalyst loading is another important factor; for instance, using p-dodecylbenzenesulfonic acid (DBSA), the yield increases with catalyst load up to 25 mol%, after which no significant improvement is observed. scirp.org

In multi-component reactions, the catalyst and solvent system play a crucial role. For the synthesis of α-benzylamino coumarins via a Mannich-type reaction, various catalysts have been explored. The optimization of oxalic acid as a catalyst showed that 0.28 mmol was optimal for the reaction of 1 mmol of 4-hydroxycoumarin. bas.bg The reaction is also highly solvent-dependent, with water often being the preferred medium for these green synthetic approaches. bas.bgresearchgate.net

The table below illustrates the optimization of reaction conditions for a model three-component synthesis of 4-hydroxy-3-(phenyl(piperidin-1-yl)methyl)-2H-chromen-2-one.

Table 1: Optimization of Reaction Conditions for a Three-Component Synthesis A model reaction using benzaldehyde, 4-hydroxycoumarin, and piperidine.

| Entry | Catalyst | Solvent | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Oxalic Acid (0.1 mmol) | H₂O | 20 | 70 | bas.bg |

| 2 | Oxalic Acid (0.2 mmol) | H₂O | 15 | 85 | bas.bg |

| 3 | Oxalic Acid (0.28 mmol) | H₂O | 10 | 96 | bas.bg |

| 4 | Oxalic Acid (0.28 mmol) | Ethanol | 35 | 75 | bas.bg |

| 5 | Oxalic Acid (0.28 mmol) | Methanol | 40 | 70 | bas.bg |

| 6 | None | H₂O | 120 | Trace | bas.bg |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of coumarin derivatives to create more environmentally benign processes. This involves the use of safer solvents, renewable materials, energy-efficient methods, and recyclable catalysts.

A significant green approach is the use of water as a reaction solvent, which is non-toxic, inexpensive, and safe. bas.bgresearchgate.net Many multi-component reactions for synthesizing this compound derivatives are performed in aqueous media, often leading to simplified work-up procedures and high yields. scirp.orgbas.bg

Energy-efficient techniques like microwave irradiation and ultrasound assistance have also been successfully employed. researchgate.net Microwave-assisted synthesis, for example, has been shown to dramatically reduce reaction times for the condensation of 4-hydroxycoumarin with aldehydes from hours to just minutes, while also slightly increasing the product yield. scirp.orgresearchgate.net Ultrasound has been used to promote Michael additions and other C-C bond-forming reactions. arabjchem.org

The development of reusable and non-toxic catalysts is another cornerstone of green synthesis. Nano-catalysts, such as nano-CeO2, have been used for the synthesis of bis(4-hydroxycoumarin) methane (B114726) derivatives, demonstrating the potential for thermally stable and recyclable catalysts. ajgreenchem.com Similarly, solid acid catalysts like sulfated tin oxide (SO42-/SnO2) offer an efficient and reusable option for the C3-alkylation of 4-hydroxycoumarin, avoiding the use of corrosive and hazardous strong acids. scirp.org

Synthesis of Structurally Modified this compound Analogs

The core structure of this compound has served as a template for the development of a diverse array of structurally modified analogs. These modifications are typically aimed at exploring and enhancing the molecule's biological activities. Synthetic strategies often involve multi-component reactions, Michael additions, and the introduction of various heterocyclic and functionalized moieties at the 3-position of the 4-hydroxycoumarin scaffold.

A prevalent method for creating analogs is the three-component reaction, which allows for the efficient assembly of complex molecules in a single step. For instance, α-benzylamino coumarins have been synthesized through a one-pot, three-component Mannich-type reaction involving 4-hydroxycoumarin, an aromatic aldehyde, and a secondary amine like piperidine or pyrrolidine. bas.bg This reaction proceeds efficiently in aqueous media using oxalic acid as a catalyst, offering an environmentally friendly approach. bas.bg The reactivity in this synthesis is influenced by the electronic nature of the substituents on the aromatic aldehyde; electron-withdrawing groups tend to result in better yields compared to electron-donating groups. bas.bg

Another key strategy is the Michael addition reaction. The reaction of 4-hydroxycoumarin with various α,β-unsaturated ketones serves as a powerful tool for introducing complex side chains at the C3 position. google.comresearchgate.net For example, new derivatives with potential anticoagulant activity, such as 4-hydroxy-3-[(2-oxo)-cyclohexyl]-benzylcoumarins, have been synthesized via the Michael addition of 4-hydroxycoumarin to benzylidenecyclohexanones in a dioxane medium with piperidine as a basic catalyst. researchgate.net Similarly, a range of 3-substituted 4-hydroxycoumarins can be produced by reacting 4-hydroxycoumarin with ketones of the general formula RCOCH=CHR', where R and R' can be alkyl or aryl groups. google.com This reaction is typically carried out in a solvent like pyridine (B92270) or a lower alcohol. google.com

Further structural diversity is achieved by incorporating heterocyclic rings. A series of novel 3-benzylcoumarin-imidazolium salts have been prepared and evaluated for their cytotoxic activities. researchgate.net The synthesis involves a nucleophilic substitution reaction on 3-(bromoacetyl)coumarin (B1271225) with a benzimidazole (B57391) derivative, followed by further modifications. researchgate.net Other modifications include the introduction of oxadiazole and triazole moieties. Novel 3-substituted-4-hydroxycoumarins bearing (5-aryl-1,3,4-oxadiazol-2-yl)thio or (4-amino-5-aryl-4H-1,2,4-triazol-3-yl)thio groups have been synthesized, starting from the reaction of 3-bromo-4-hydroxycoumarin with the appropriate mercapto-substituted heterocycle. researchgate.net

The synthesis of 3-benzoyl-4-hydroxycoumarin derivatives, which are structurally related to the benzyl analogs, also provides insight into modification strategies. These compounds can be prepared by the esterification of 4-hydroxycoumarin with a substituted benzoyl chloride, followed by a rearrangement reaction catalyzed by potassium cyanide. google.com

The tables below summarize various synthetic approaches to structurally modified this compound analogs.

Table 1: Synthesis of α-Benzylamino Coumarin Analogs via Three-Component Reaction bas.bg

| Aromatic Aldehyde | Secondary Amine | Product | Yield (%) |

|---|---|---|---|

| Benzaldehyde | Piperidine | 4-Hydroxy-3-(phenyl(piperidin-1-yl)methyl)-2H-chromen-2-one | 92 |

| 4-Chlorobenzaldehyde | Piperidine | 3-((4-Chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-2H-chromen-2-one | 95 |

| 4-Nitrobenzaldehyde | Piperidine | 4-Hydroxy-3-((4-nitrophenyl)(piperidin-1-yl)methyl)-2H-chromen-2-one | 94 |

| 4-Methylbenzaldehyde | Piperidine | 4-Hydroxy-3-((piperidin-1-yl)(p-tolyl)methyl)-2H-chromen-2-one | 85 |

| Benzaldehyde | Pyrrolidine | 4-Hydroxy-3-(phenyl(pyrrolidin-1-yl)methyl)-2H-chromen-2-one | 90 |

| 4-Chlorobenzaldehyde | Pyrrolidine | 3-((4-Chlorophenyl)(pyrrolidin-1-yl)methyl)-4-hydroxy-2H-chromen-2-one | 92 |

Reaction Conditions: 4-hydroxycoumarin (1.0 mmol), aromatic aldehyde (1.2 mmol), secondary amine (1.2 mmol), oxalic acid (0.28 mmol) in water (3 mL) at room temperature.

Table 2: Synthesis of 3-Substituted 4-Hydroxycoumarins via Michael Addition

| Reactant 1 | Reactant 2 (α,β-Unsaturated Ketone) | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|

| 4-Hydroxycoumarin | Benzylideneacetone | Pyridine | 3-(1-Phenyl-3-oxobutyl)-4-hydroxy-2H-chromen-2-one (Warfarin) | google.com |

| 4-Hydroxycoumarin | Benzylidenecyclohexanone | Piperidine/Dioxane | 4-Hydroxy-3-((2-oxocyclohexyl)(phenyl)methyl)-2H-chromen-2-one | researchgate.net |

| 4-Hydroxycoumarin | Chalcone (B49325) (Benzalacetophenone) | Pyridine | 3-(1,3-Diphenyl-3-oxopropyl)-4-hydroxy-2H-chromen-2-one | google.com |

Table 3: Synthesis of Heterocyclic Analogs of 3-Substituted Coumarins

| Starting Material | Reagents | Product Structure | Reference |

|---|---|---|---|

| 3-(Bromoacetyl)coumarin | Benzimidazole, then 2-(bromomethyl)naphthalene | 3-(2-(1H-Benzimidazol-1-yl)acetyl)-1-((naphthalen-2-yl)methyl)-2H-chromen-2-one salt | researchgate.net |

| 3-Bromo-4-hydroxycoumarin | 4-Amino-3-mercapto-1,2,4-triazole | 3-((4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-4-hydroxy-2H-chromen-2-one | researchgate.net |

| 4-Hydroxycoumarin | Substituted Benzoyl chloride, KCN | 3-Benzoyl-4-hydroxycoumarin derivatives | google.com |

Biological Activities and Mechanistic Investigations of 4 Hydroxy 3 Benzylcoumarin

Anticoagulant Activity: Molecular and Cellular Mechanisms

The anticoagulant properties of 4-hydroxycoumarin (B602359) derivatives are well-established, with their primary mechanism revolving around the disruption of the vitamin K cycle. wikipedia.orgjapsonline.com This class of compounds, which includes the subject of this article, 4-Hydroxy-3-benzylcoumarin, requires a large aromatic substituent at the 3-position for its anticoagulant activity. wikipedia.org

Inhibition of Vitamin K Epoxide Reductase (VKOR)

The principal mechanism of action for 4-hydroxycoumarin anticoagulants is the inhibition of the enzyme vitamin K epoxide reductase (VKOR). wikipedia.orgwikipedia.org VKOR is a critical enzyme in the vitamin K cycle, responsible for converting vitamin K 2,3-epoxide back to its active quinone form. nih.gov This reduction is essential for the subsequent carboxylation of glutamate (B1630785) residues in vitamin K-dependent clotting factors.

By inhibiting VKOR, this compound and related compounds lead to a depletion of the reduced form of vitamin K in tissues. wikipedia.org This enzymatic inhibition is not a direct antagonism of vitamin K itself but rather a disruption of its recycling process. wikipedia.org Studies have shown that the S-isomers of 4-hydroxycoumarins are generally more potent inhibitors of VKOR than the R-isomers. nih.gov The interaction with VKOR is thought to occur when the enzyme is in an oxidized state, with the coumarin (B35378) derivative binding to and stabilizing this inactive form. nih.govosti.gov

Table 1: Key Enzymes and Molecules in the Anticoagulant Activity of this compound

| Compound/Enzyme | Role in Coagulation | Effect of this compound |

| Vitamin K Epoxide Reductase (VKOR) | Reduces vitamin K epoxide to vitamin K quinone. nih.gov | Inhibition of this enzyme is the primary anticoagulant mechanism. wikipedia.orgwikipedia.org |

| Vitamin K | Essential cofactor for the synthesis of clotting factors. | Depletion of the reduced, active form of vitamin K. wikipedia.org |

| Prothrombin (Factor II) | Precursor to thrombin, a key clotting enzyme. japsonline.com | Impaired biosynthesis due to lack of carboxylated glutamic acid residues. |

| Clotting Factors VII, IX, X | Essential proteins in the coagulation cascade. | Synthesis is inhibited due to interference with the vitamin K cycle. |

Interference with Vitamin K Cycle in Prothrombin Biosynthesis

The inhibition of VKOR has a direct downstream effect on the synthesis of several crucial blood clotting factors. The γ-carboxylation of specific glutamic acid residues in prothrombin (Factor II), as well as Factors VII, IX, and X, is a vitamin K-dependent process. nih.gov This post-translational modification is vital for the calcium-binding capacity of these factors, enabling them to participate effectively in the coagulation cascade.

By disrupting the vitamin K cycle, this compound prevents the necessary carboxylation of these clotting factors. This leads to the production of under-carboxylated and therefore inactive forms of these proteins. The reduced availability of functional clotting factors impairs the blood's ability to form clots, resulting in the observed anticoagulant effect. japsonline.com

Antioxidant Properties: In Vitro Mechanistic Studies

Beyond its anticoagulant effects, this compound and related coumarin derivatives exhibit significant antioxidant properties. This activity is largely attributed to their phenolic structure, which enables them to counteract oxidative stress through various mechanisms. nih.gov

Radical Scavenging Mechanisms

The antioxidant capacity of phenolic compounds like 4-hydroxycoumarins is often evaluated through their ability to scavenge free radicals. Several mechanisms are proposed for this activity, including:

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group can donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting antioxidant radical is relatively stable due to resonance delocalization, preventing the propagation of the radical chain reaction. mdpi.commdpi.com

Single-Electron Transfer followed by Proton Transfer (SET-PT): In this two-step mechanism, the antioxidant first donates an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton to a surrounding solvent molecule. mdpi.com

Sequential Proton Loss Electron Transfer (SPLET): This mechanism involves the initial loss of a proton from the hydroxyl group, followed by the transfer of an electron from the resulting phenoxide anion to the free radical. mdpi.com

The efficiency of these mechanisms is influenced by the substitution pattern on the coumarin ring. Electron-donating groups can enhance the radical scavenging potential. researchgate.net In vitro assays such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly used to quantify this activity. nih.govmdpi.com

Role in Modulating Oxidative Stress Pathways

In addition to direct radical scavenging, 4-hydroxycoumarin derivatives can modulate cellular pathways involved in oxidative stress. This can involve the activation of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GPx). nih.gov These enzymes play a crucial role in detoxifying reactive oxygen species (ROS) and protecting cells from oxidative damage.

Anti-Inflammatory Effects: Molecular Pathway Elucidation

The anti-inflammatory properties of coumarin derivatives are increasingly being recognized. While direct studies on this compound are limited, research on related 4-hydroxycoumarin compounds provides insights into the potential molecular pathways involved.

Inflammation is a complex biological response involving various cell types and signaling molecules. mdpi.com Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6, IL-8), play a central role in orchestrating the inflammatory cascade. mdpi.comsinobiological.com

Studies on similar phenolic compounds have shown that they can suppress the production and release of these pro-inflammatory mediators. mdpi.com The molecular mechanisms underlying these effects often involve the inhibition of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. unipd.itmdpi.com NF-κB is a transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting the activation of NF-κB, 4-hydroxycoumarin derivatives can effectively dampen the inflammatory response. unipd.it

Additionally, the antioxidant properties of these compounds are closely linked to their anti-inflammatory effects. Oxidative stress is a known trigger and amplifier of inflammation. By scavenging free radicals and reducing oxidative damage, this compound can indirectly mitigate the inflammatory process. mdpi.com

Modulation of Pro-inflammatory Cytokine Secretion

Research has shown that certain coumarin derivatives can modulate the immune response by affecting the secretion of pro-inflammatory cytokines. For instance, some coumarins can decrease the expression of inflammatory cytokines like Interleukin-17 (IL-17), Interleukin-1 (IL-1α or β), Interleukin-6 (IL-6), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α). mdpi.com This modulation helps in rebalancing the immune system. mdpi.com

Specifically, a study on 4-hydroxy-7-methoxycoumarin (B561722) demonstrated its ability to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in LPS-stimulated RAW264.7 macrophages. nih.gov This effect is partly attributed to the downregulation of the NF-κB pathway. nih.gov Another compound, Hericirine, was found to inhibit the production of TNF-α, IL-6, and IL-1β in RAW264.7 cells exposed to LPS. dokumen.pub

The table below summarizes the effect of a 4-hydroxycoumarin derivative on pro-inflammatory cytokine production.

Table 1: Effect of 4-Hydroxy-7-methoxycoumarin on Pro-inflammatory Cytokine Production

| Cytokine | Effect | Cell Line |

|---|---|---|

| TNF-α | Reduced Production | RAW264.7 Macrophages |

| IL-1β | Reduced Production | RAW264.7 Macrophages |

This table is based on data from a study on 4-hydroxy-7-methoxycoumarin, a derivative of 4-hydroxycoumarin.

Inhibition of Key Inflammatory Enzymes (e.g., COX-2, iNOS)

The anti-inflammatory effects of coumarin derivatives are also linked to their ability to inhibit key enzymes involved in the inflammatory process, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). caldic.comekb.eg For example, 4-hydroxy-7-methoxycoumarin has been shown to significantly decrease the expression of both iNOS and COX-2 in LPS-stimulated RAW264.7 cells. nih.gov

Some chrysin (B1683763) derivatives, which share a similar flavonoid structure, have been found to inhibit COX-2 enzyme activity. caldic.com Molecular modeling suggests that these compounds can fit into the binding pocket of COX-2. caldic.com Similarly, certain coumarin-based chalcones have demonstrated inhibitory action against the COX-2 enzyme and have been shown to suppress nitric oxide production. ekb.eg

The table below details the inhibitory effects of a 4-hydroxycoumarin derivative on key inflammatory enzymes.

Table 2: Inhibition of Inflammatory Enzymes by a 4-Hydroxycoumarin Derivative

| Enzyme | Effect | Cell Line |

|---|---|---|

| iNOS | Decreased Expression | RAW264.7 Macrophages |

This table is based on data from a study on 4-hydroxy-7-methoxycoumarin, a derivative of 4-hydroxycoumarin.

Anticancer and Cytotoxic Activities: Cellular and Molecular Insights

Coumarin and its derivatives have emerged as a promising class of anti-tumor agents. nih.gov Their anticancer mechanisms are diverse and include inducing apoptosis, blocking the cell cycle, and inhibiting specific enzymes. sci-hub.st

Induction of Apoptosis in Cancer Cell Lines

The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. mdpi.com Derivatives of 3-benzyl coumarin have been shown to induce apoptosis in cancer cells. nih.gov This process often involves the activation of a cascade of enzymes known as caspases. nih.govembopress.org

For instance, platinum(IV) complexes with 4-hydroxycoumarin can induce apoptosis in SKOV-3 cells by up-regulating the expression of caspase 3 and caspase 9. nih.gov Another study on a synthetic curcumin (B1669340) analogue, which shares structural similarities, showed that it induced apoptosis in colon cancer cells, as evidenced by increased caspase-3 activity. mdpi.com The activation of caspases like caspase-3, -8, and -9 has been observed in response to certain treatments, leading to the cleavage of proteins like Bid and Bcl-xL, which can amplify the apoptotic signal. nih.gov

The table below summarizes the apoptotic activity of coumarin derivatives in different cancer cell lines.

Table 3: Apoptosis Induction by Coumarin Derivatives in Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | Key Apoptotic Event |

|---|---|---|

| Platinum(IV) complexes with 4-hydroxycoumarin | SKOV-3 | Upregulation of caspase 3 and 9 |

| Synthetic curcumin analogue | Colon Cancer Cells (SW480, SW620) | Increased caspase-3 activity |

This table is based on data from multiple studies on various coumarin derivatives.

Cell Cycle Arrest Mechanisms

Cell cycle arrest is a crucial mechanism to prevent the proliferation of damaged cells. numberanalytics.com Several coumarin derivatives have been found to inhibit cancer cell proliferation by inducing cell cycle arrest at different phases. sci-hub.st

For example, a series of 3-benzylcoumarin-imidazolium salts were found to cause G0/G1 phase cell cycle arrest in SMMC-7721 cell lines. rsc.orgnih.gov Other studies have shown that different coumarin hybrids can induce G0/G1 arrest in SMMC-7721 cells and G1 phase arrest in MCF-7 cells. researchgate.net In some cases, coumarin derivatives have been observed to induce G2/M phase cell cycle arrest. rsc.org The arrest in the G1 phase prevents the cell from entering the S phase, where DNA replication occurs, while a G2/M arrest halts the cell before mitosis. nih.gov

The table below provides examples of cell cycle arrest induced by coumarin derivatives.

Table 4: Cell Cycle Arrest Induced by Coumarin Derivatives

| Compound/Derivative | Cancer Cell Line | Cell Cycle Phase of Arrest |

|---|---|---|

| 3-benzylcoumarin-imidazolium salt (compound 38) | SMMC-7721 | G0/G1 phase |

| Coumarin-benzimidazole hybrid (compound 51) | MCF-7 | G1 phase |

| Coumarin-1,2,3-triazole hybrid (12c) | MGC803 | G2/M phase |

This table is based on data from multiple studies on various coumarin derivatives.

Inhibition of Cell Proliferation

The ability to inhibit the proliferation of cancer cells is a hallmark of many effective anticancer agents. mdpi.com Numerous studies have demonstrated the anti-proliferative activity of 4-hydroxycoumarin derivatives against various human tumor cell lines. researchgate.net

For instance, trimers of triphenylethylene-coumarin hybrids have shown significant proliferation inhibition in HeLa, A549, K562, and MCF-7 cell lines. nih.gov A study on a curcumin analogue, MS13, demonstrated a significant decline in the viability of SW480 colon cancer cells with increasing concentrations. mdpi.com Similarly, certain 3-benzylcoumarin-imidazolium salts have exhibited potent cytotoxic activity against a panel of human tumor cell lines, including HL-60, SMMC-7721, A-549, MCF-7, and SW480. rsc.orgnih.gov

The table below presents data on the inhibitory concentration (IC50) of various coumarin derivatives against different cancer cell lines.

Table 5: Proliferation Inhibition by Coumarin Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) |

|---|---|---|

| 3-benzylcoumarin-imidazolium salt (compound 38) | Multiple human tumor cell lines | 2.04–4.51 |

| 3-benzylcoumarin-imidazolium salt (compound 193) | SW480 | 0.20 |

| 3-benzylcoumarin-imidazolium salt (compound 194) | SW480 | 0.36 |

| Curcumin analogue (MS13) | SW480 | 7.5 ± 2.8 |

This table is based on data from multiple studies on various coumarin derivatives.

Targeted Enzyme Inhibition (e.g., NAD(P)H: Quinone Oxidoreductase-1)

Targeting specific enzymes that are overexpressed in cancer cells is a key strategy in cancer therapy. nih.gov One such enzyme is NAD(P)H: quinone oxidoreductase-1 (NQO1), which is often found at high levels in various tumor cells. acs.orgnih.gov

Research has focused on developing inhibitors of NQO1, and coumarin-based compounds have shown promise in this area. acs.orgnih.gov Scientists have synthesized series of substituted symmetric dicoumarol analogues and hybrid compounds where one 4-hydroxycoumarin system is replaced by another aromatic moiety. acs.orgnih.gov Several of these compounds have demonstrated equivalent or improved inhibition of NQO1 compared to the known inhibitor dicoumarol. acs.orgnih.gov The inhibition of NQO1 can lead to increased chemosensitivity and cell death in human tumor cells. scitechnol.com

The table below lists compounds that have been studied for their NQO1 inhibitory activity.

Table 6: NQO1 Inhibitory Activity of Coumarin Derivatives

| Compound Type | Activity |

|---|---|

| Substituted symmetric dicoumarol analogues | Equivalent or improved inhibition over dicoumarol |

This table is based on data from studies on NQO1 inhibitors.

Molecular Target Identification (e.g., RAC1 protein)

The identification of specific molecular targets is crucial for understanding the mechanism of action of bioactive compounds. While this compound has been investigated for various biological activities, its direct interaction with the Ras-related C3 botulinum toxin substrate 1 (RAC1) protein is not extensively documented in the available literature. RAC1 is a small GTPase that plays a pivotal role in a variety of cellular processes, including cell polarization, migration, and the formation of membrane ruffles. uniprot.org It cycles between an active GTP-bound state and an inactive GDP-bound state, and in its active form, it interacts with numerous effector proteins to regulate cellular responses. uniprot.org

The hypervariable C-terminal domain of RAC1 is a key region for mediating specific protein-protein interactions that regulate its intracellular targeting and signaling. nih.gov This region allows RAC1 to associate with different protein complexes, dictating its function in various cellular compartments. nih.govnih.gov Proteins can interact with RAC1 through its effector domain or its hypervariable region. nih.gov For instance, the exchange factor β-Pix binds directly to the C-terminus of Rac1, an interaction necessary for Rac1's targeting to membrane ruffles and for its activation. nih.gov The potential for small molecules to modulate these interactions makes RAC1 and its signaling pathways an attractive area for drug discovery. However, further research is required to determine if this compound directly targets RAC1 or influences its activity through other mechanisms.

Antimicrobial Spectrum and Mechanisms

Derivatives of 4-hydroxycoumarin have demonstrated notable antibacterial properties against a range of bacterial species. Studies have shown that these compounds exhibit selectivity, often being more effective against Gram-positive bacteria than Gram-negative bacteria. nih.govjournalmrji.com This difference in susceptibility is often attributed to the structural variations in the cell walls of these two bacterial types. nih.gov

For example, a series of 3-cynnamoyl-4-hydroxycoumarin derivatives were inactive against Gram-negative species such as Pseudomonas aeruginosa, Escherichia coli, and Salmonella typhimurium. srce.hr In contrast, significant activity was observed against Gram-positive bacteria. srce.hr Specifically, 5,7-dihydroxy-3-phenylcoumarin (B1626069) showed potent activity against Staphylococcus aureus and Bacillus cereus, with Minimum Inhibitory Concentrations (MICs) of 11 μg/mL. researchgate.net This compound was also effective against a methicillin-resistant Staphylococcus aureus (MRSA) strain and Listeria monocytogenes. nih.govresearchgate.net Other derivatives have shown favorable zones of inhibition against S. aureus and moderate activity against S. typhimurium. scielo.br The presence and position of hydroxyl groups on the coumarin scaffold appear to be crucial for the antibacterial activity. nih.gov

Table 1: Antibacterial Activity of Selected 4-Hydroxycoumarin Derivatives

| Compound/Derivative | Bacterial Strain | Activity Measurement | Result | Reference |

| 5,7-Dihydroxy-3-phenylcoumarin | Staphylococcus aureus ATCC 25923 | MIC | 11 µg/mL | nih.gov |

| 5,7-Dihydroxy-3-phenylcoumarin | MRSA TN2A | MIC | 22 µg/mL | nih.gov |

| 5,7-Dihydroxy-3-phenylcoumarin | Bacillus cereus | MIC | 11 µg/mL | nih.govresearchgate.net |

| 5,7-Dihydroxy-3-phenylcoumarin | Listeria monocytogenes | MIC | 44 µg/mL | nih.gov |

| 7,8-Dihydroxy-4-methyl-3-phenylcoumarin | Staphylococcus aureus ATCC 25923 | MIC | 62.5 µg/mL | nih.gov |

| 7,8-Dihydroxy-4-methyl-3-phenylcoumarin | Bacillus cereus | MIC | 15.6 µg/mL | nih.gov |

| 4-Hydroxycoumarin derivative (Compound 2) | Staphylococcus aureus | Zone of Inhibition | 26.5 ± 0.84 mm | scielo.br |

| 4-Hydroxycoumarin derivative (Compound 3) | Staphylococcus aureus | Zone of Inhibition | 26.0 ± 0.56 mm | scielo.br |

| 4-Hydroxycoumarin derivative (Compound 5) | Salmonella typhimurium | Zone of Inhibition | 19.5 ± 0.59 mm | scielo.br |

Ergosterol (B1671047) is a vital component of fungal cell membranes, responsible for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins. nih.govmdpi.com The ergosterol biosynthesis pathway is a primary target for many widely used antifungal drugs. nih.govcurrent-pharmaceutical-design.com Inhibiting this pathway disrupts membrane structure and function, leading to fungal cell death. nih.gov

Key classes of antifungal agents, such as azoles, allylamines, and morpholines, act by inhibiting specific enzymes within this pathway. nih.govcurrent-pharmaceutical-design.com For example, azoles target lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 or CYP51 gene), a crucial enzyme that converts lanosterol to a precursor of ergosterol. mdpi.comfrontiersin.org Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which compromises the fungal cell membrane. nih.govfrontiersin.org While the inhibition of ergosterol biosynthesis is a well-established antifungal mechanism, there is no specific evidence in the provided search results directly linking this compound to this mode of action. Further investigation is needed to determine if this compound or its derivatives exert antifungal effects by targeting this or other fungal-specific pathways.

Antibacterial Activity Against Specific Strains

Enzyme Inhibition Profiles (Excluding Clinical Pharmacodynamics)

Derivatives of 4-hydroxycoumarin have been evaluated for their inhibitory effects against a variety of enzymes. In one study, a series of 4-hydroxycoumarin derivatives were tested for their potential to inhibit urease and carbonic anhydrase-II. scielo.br While most compounds showed insignificant urease inhibition, one derivative exhibited 38.6% inhibition at a concentration of 0.5 µM. scielo.br Against carbonic anhydrase-II, two compounds showed moderate inhibition of 63% and 54%, with IC50 values of 263 µM and 456 µM, respectively. scielo.br

Other studies have explored the inhibition of α-glucosidase, an enzyme involved in carbohydrate digestion. Several 1,2-benzothiazine derivatives, which can be related to the broader class of heterocyclic compounds including coumarins, were found to be potent α-glucosidase inhibitors, with some showing significantly lower IC50 values than the standard drug acarbose. cmu.ac.th Additionally, 2-benzylcoumarin was identified as an inhibitor of xanthine (B1682287) oxidase, an enzyme implicated in gout, with an IC50 value of 26 ± 1.2 µg/mL, comparable to the standard inhibitor allopurinol. banglajol.inforesearchgate.net Kinetic studies revealed that this inhibition was competitive. banglajol.info

The targeted inhibition of specific enzymes is a cornerstone of modern drug discovery. 4-Hydroxycoumarin derivatives have been investigated as inhibitors of several key enzymes implicated in microbial diseases and neurological disorders.

Tyrosyl-tRNA synthetase (TyrRS): This enzyme is essential for bacterial protein synthesis, making it an attractive target for the development of new antibiotics. nih.govrjeid.comnih.gov Inhibition of TyrRS disrupts cell growth by preventing the attachment of tyrosine to its corresponding tRNA. nih.gov Molecular docking studies have been performed with hydroxy-3-arylcoumarins against S. aureus TyrRS to understand their potential mechanism of action. nih.gov The development of selective inhibitors against bacterial TyrRS over its human counterpart is a key strategy in creating effective antibacterial agents. nih.govnih.gov

Topoisomerase II DNA gyrase: Bacterial DNA gyrase is a type II topoisomerase that is essential for controlling DNA topology during replication and transcription. plos.orgmdpi.comebi.ac.uk It is a validated target for antibiotics, including the well-known coumarin-based natural product novobiocin, which inhibits the enzyme's ATPase activity. mdpi.comnih.gov Coumarins represent a significant class of DNA gyrase inhibitors, and their mechanism often involves blocking different steps of the enzyme's catalytic cycle compared to other inhibitors like fluoroquinolones. nih.govplos.org

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): These enzymes are responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132) and are primary targets for the symptomatic treatment of Alzheimer's disease. phcogrev.comupdatepublishing.com Various coumarin derivatives have been identified as potent inhibitors of both AChE and BChE. researchgate.netresearchgate.net The inhibitory activity and selectivity (AChE vs. BChE) often depend on the specific substitutions on the coumarin scaffold. researchgate.netresearchgate.net For example, some 3-(4-aminophenyl)-coumarin derivatives showed selective inhibition for either AChE or BChE, with one compound exhibiting an IC50 value of 0.091 µM against AChE and another showing an IC50 of 0.559 µM against BChE. researchgate.net The ability of some inhibitors to target both the catalytic active site and the peripheral anionic site of these enzymes can enhance their potency. mdpi.com

Table 2: Inhibition of Specific Enzymes by Coumarin Derivatives

| Enzyme Target | Compound Class/Derivative | Inhibition Data (IC50) | Notes | Reference |

| Xanthine Oxidase | 2-Benzylcoumarin | 26 ± 1.2 µg/mL | Competitive inhibition | banglajol.inforesearchgate.net |

| Carbonic Anhydrase-II | 4-Hydroxycoumarin derivative (Cmpd 2) | 263 µM | 63% inhibition | scielo.br |

| Butyrylcholinesterase (BChE) | 3-(4-aminophenyl)-coumarin (Cmpd 4k) | 0.559 ± 0.017 µM | Selective BChE inhibitor | researchgate.net |

| Acetylcholinesterase (AChE) | 3-(4-aminophenyl)-coumarin (Cmpd 4m) | 0.091 ± 0.011 µM | Selective AChE inhibitor | researchgate.net |

| Butyrylcholinesterase (BChE) | Glycyrol | 7.22 µM | - | researchgate.net |

| Acetylcholinesterase (AChE) | Glycyrol | 14.77 µM | - | researchgate.net |

General Enzyme Inhibition Studies

Receptor Ligand Activity and Modulation of G-Protein Coupled Receptors

The 4-hydroxycoumarin scaffold and its derivatives have been the subject of extensive research due to their wide range of biological activities. A notable area of investigation involves the modification of this core structure to create ligands that interact with G-protein coupled receptors (GPCRs), a large family of receptors that play crucial roles in cellular signaling. Among these, the cannabinoid receptors have emerged as a significant target for coumarin-based compounds.

Cannabinoid Receptor (CB1, CB2) Agonism and Antagonism

The 3-benzylcoumarin framework has been identified as a highly adaptable scaffold for the development of potent and selective ligands for the cannabinoid receptors, CB1 and CB2. researchgate.netacs.org These receptors are key components of the endocannabinoid system, with CB1 being predominantly expressed in the central nervous system and CB2 primarily found on immune cells. nih.govwikipedia.org Research has demonstrated that subtle modifications to the substitution pattern of 7-alkyl-3-benzylcoumarins can finely tune their pharmacological properties, leading to a broad spectrum of efficacies, including agonism and antagonism at one or both receptor subtypes. researchgate.netacs.org

The evaluation of these compounds typically involves radioligand binding assays to determine their affinity for the receptors (expressed as Kᵢ values) and functional assays, such as cAMP accumulation studies, to measure their efficacy (expressed as EC₅₀ values for agonists). researchgate.netacs.org

A series of 7-alkyl-3-benzylcoumarins has been synthesized and evaluated, revealing the versatility of this chemical class. The findings show that specific structural alterations can yield compounds with distinct profiles:

Selective CB1 Antagonism: Certain derivatives have been engineered to act as selective antagonists for the CB1 receptor. For instance, the compound 5-methoxy-3-(2-methylbenzyl)-7-pentyl-2H-chromen-2-one demonstrated high affinity and selective antagonism for the CB1 receptor. researchgate.netacs.org

Dual CB1/CB2 Agonism: Modifications, such as the introduction of a methoxy (B1213986) group on the benzyl (B1604629) ring, have resulted in compounds with potent agonist activity at both CB1 and CB2 receptors. The derivative 5-methoxy-3-(2-methoxybenzyl)-7-pentyl-2H-chromen-2-one was identified as a potent dual CB1/CB2 agonist. researchgate.netacs.org

Mixed Profile Ligands: The scaffold also allows for the creation of compounds with mixed functional profiles. An example is 5-hydroxy-3-(2-hydroxybenzyl)-7-(2-methyloct-2-yl)-2H-chromen-2-one, which functions as a dual-target ligand, blocking CB1 receptors while simultaneously activating CB2 receptors. researchgate.netacs.org

Selective CB2 Agonism: Further fine-tuning of the molecular structure has led to the development of selective CB2 receptor agonists. The compound 7-(1-butylcyclopentyl)-5-hydroxy-3-(2-hydroxybenzyl)-2H-chromen-2-one showed high selectivity and agonist activity at the CB2 receptor, with significantly lower affinity for the CB1 receptor. researchgate.netacs.org

These findings underscore the potential of the 3-benzylcoumarin scaffold in generating diverse cannabinoid receptor ligands, whose specific activities are determined by the nature and position of various substituents on the coumarin core and the benzyl group. researchgate.netacs.org

Table 1: Cannabinoid Receptor Binding Affinities and Functional Activities of Selected 3-Benzylcoumarin Derivatives

This table summarizes the in vitro activity of representative 3-benzylcoumarin compounds at human CB1 and CB2 receptors. Data is derived from radioligand binding and cAMP accumulation studies. researchgate.netacs.org

| Compound | Substitution | Receptor | Binding Affinity (Kᵢ, μM) | Functional Activity (EC₅₀, μM) | Activity Profile |

| 19a | 5-methoxy-3-(2-methylbenzyl)-7-pentyl | CB1 | 0.022 | Antagonist | Selective CB1 Antagonist |

| CB2 | >10 | - | |||

| 21a | 5-methoxy-3-(2-methoxybenzyl)-7-pentyl | CB1 | 0.032 | 0.056 | Dual CB1/CB2 Agonist |

| CB2 | 0.049 | 0.014 | |||

| 25b | 5-hydroxy-3-(2-hydroxybenzyl)-7-(2-methyloct-2-yl) | CB1 | 0.244 | Antagonist | CB1 Antagonist/CB2 Agonist |

| CB2 | 0.210 | 0.054 | |||

| 27b | 7-(1-butylcyclopentyl)-5-hydroxy-3-(2-hydroxybenzyl) | CB1 | 1.59 | - | Selective CB2 Agonist |

| CB2 | 0.068 | 0.048 |

Design, Synthesis, and Evaluation of Novel 4 Hydroxy 3 Benzylcoumarin Derivatives and Hybrid Systems

Rational Design Principles for New Analogs

The development of new analogs based on the 4-hydroxy-3-benzylcoumarin scaffold is guided by established rational design principles, including structure-activity relationship (SAR) studies and computational methods. A primary strategy involves modifying the substitution pattern on both the benzyl (B1604629) ring and the coumarin (B35378) nucleus to enhance interaction with biological targets. researchgate.net

For instance, in the design of antibacterial agents, introducing electron-withdrawing groups such as nitro or chloro moieties onto the aromatic ring has been shown to increase activity against resistant E. coli strains. benthamdirect.comnih.gov This design principle is based on the hypothesis that such modifications can enhance the compound's ability to penetrate bacterial cell membranes or interact with key enzymes like DNA gyrase. benthamdirect.comresearchgate.net Molecular docking studies are frequently employed to predict the binding affinity and orientation of designed compounds within the active site of a target protein, providing a rationale for prioritizing synthetic candidates. benthamdirect.comnih.govut.ac.ir

Another key design strategy is the derivatization of the phenolic hydroxyl group at the C4 position of the coumarin ring. ajpamc.com This approach aims to introduce different functionalities that can modulate the molecule's physicochemical properties and biological activity. For example, linking various aromatic amines to the C4 hydroxyl group via a linker has been explored to generate novel anticoagulant agents, drawing inspiration from the structure of Warfarin. ajpamc.com In the development of MEK1 inhibitors, a series of coumarin derivatives with benzyl or benzoyl groups at the C3 position and various alkyl, cyano, or carboxyl groups at C4 were designed to explore their potential as antiviral agents. The fine-tuning of compound properties through small modifications of the substitution pattern can lead to ligands with high potency and selectivity for specific biological targets, such as cannabinoid receptors. researchgate.net

Synthesis of Chemically Diverse Derivative Libraries

A variety of synthetic methodologies have been developed to generate chemically diverse libraries of this compound derivatives. A common and efficient approach is the one-pot, three-component reaction involving 4-hydroxycoumarin (B602359), an aromatic aldehyde, and a secondary amine, often catalyzed by a mild acid like oxalic acid in an aqueous medium. bas.bg This method allows for the straightforward synthesis of α-benzylamino coumarins. The reactivity in these syntheses can be influenced by the electronic nature of the substituents on the aromatic aldehyde, with electron-withdrawing groups generally showing good reactivity. bas.bg

Another versatile strategy involves the initial synthesis of 3-acetyl-4-hydroxycoumarin, which serves as a key intermediate. nih.govresearchcommons.org This intermediate can be prepared by reacting 4-hydroxycoumarin with acetic acid using a catalyst such as phosphoryl chloride. nih.gov The acetyl group at the C3 position is then readily transformed into other functionalities. For example, reaction with various aromatic aldehydes yields chalcone (B49325) derivatives, which can be further cyclized to create pyrazole (B372694) or isoxazole (B147169) rings. researchcommons.org

Furthermore, direct condensation of 4-hydroxycoumarin with substituted aromatic aldehydes in solvents like ethanol (B145695) and acetic acid can produce 3,3'-arylidenebis-4-hydroxycoumarins. mdpi.com The Vilsmeier-Haack reaction, using POCl3 and DMF on 4-hydroxycoumarins, can generate 4-chloro-3-formylcoumarins, which are valuable precursors for synthesizing pyrazolo-coumarin derivatives through reactions with hydrazine. researchcommons.org These varied synthetic routes enable the creation of extensive libraries of compounds with modifications at the C3 and C4 positions, facilitating the exploration of structure-activity relationships.

Hybrid Structures Incorporating this compound Moiety (e.g., with triazoles, pyrazoles, imidazoles)

Molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy in drug design to create compounds with enhanced affinity, better selectivity, or a dual mode of action. The 4-hydroxycoumarin scaffold has been successfully integrated with various heterocyclic systems, including triazoles, pyrazoles, and imidazoles. nih.gov

Coumarin-Triazole Hybrids: The 1,2,3-triazole ring is a popular pharmacophore in medicinal chemistry. nih.gov Coumarin-triazole hybrids have been synthesized and evaluated for their anticancer activities. For example, a series of coumarin-tagged β-lactam 1,2,3-triazole hybrids were designed, with some compounds showing prominent antiproliferative activity against the MCF-7 breast cancer cell line. nih.gov Another study reported on coumarin-triazole hybrids that exhibited significant cytotoxic activity against MCF-7 cells, with one compound showing an IC50 value lower than the standard drug cisplatin. nih.govrsc.org

Coumarin-Pyrazole Hybrids: Pyrazole is another important heterocyclic moiety found in various drugs. nih.gov The synthesis of 4-hydroxy-(3-substituted pyrazolin-3-yl)coumarins has been achieved by reacting 3-acetyl-4-hydroxycoumarins with hydrazines. researchcommons.org A series of coumarin-pyrazole hybrids were designed and screened for anticancer activity against several cell lines, with one compound demonstrating excellent activity against HepG2, SMMC-7721, U87, and H1299 cancer cell lines. nih.govrsc.org Similarly, 3-(coumarin-4-yl)dihydropyrazole derivatives have been synthesized and evaluated for anti-inflammatory and antioxidant activities. researchgate.net

Coumarin-Imidazole Hybrids: The imidazole (B134444) ring is a key component in many bioactive compounds. nih.gov Hybrid molecules incorporating coumarin and imidazole or benzimidazole (B57391) moieties have been investigated, particularly for their cytotoxic properties. researchgate.netnih.gov A series of 3-benzylcoumarin-imidazolium salts were prepared and evaluated against a panel of human tumor cell lines, demonstrating that the presence of a 5,6-dimethyl-benzimidazole ring and substitution at the imidazolyl-3-position with a naphthylacyl group were crucial for cytotoxic activity. researchgate.net These findings highlight the potential of combining the coumarin scaffold with various azole heterocycles to generate novel therapeutic agents.

Comparative Biological Evaluation of Novel Compounds

The biological evaluation of newly synthesized this compound derivatives and their hybrids is crucial for identifying lead compounds and understanding structure-activity relationships. These evaluations are typically conducted through in vitro assays against specific molecular targets or cell lines.

Anticancer Activity: Numerous studies have focused on the cytotoxic effects of these compounds against various human tumor cell lines. For instance, a series of 3-benzylcoumarin-imidazolium salts were tested, with some compounds showing potent activity. Compound 38 was identified as a potent derivative against five human tumor cell lines, with IC50 values ranging from 2.04 to 4.51 μM. researchgate.net In another study, seco-coumarin/furoxan hybrids were evaluated for their antiproliferative activity against breast cancer cell lines. Compound 9e showed remarkable collateral sensitivity, being 1401-fold more toxic to the drug-resistant MCF-7/ADR cell line compared to the non-resistant MCF-7 line. nih.gov

Table 1: Cytotoxic Activity of Selected 3-Benzylcoumarin-Imidazolium Salts

| Compound | Cell Line | IC50 (μM) researchgate.net |

|---|---|---|

| 34 | SW-480 | < 1.0 |

| 38 | SMMC-7721 | 2.04 |

| 38 | HL-60 | 2.53 |

| 38 | A-549 | 3.55 |

| 38 | MCF-7 | 4.51 |

| 38 | SW-480 | 4.32 |

Table 2: Antiproliferative Activity of Seco-Coumarin/Furoxan Hybrids

| Compound | Cell Line | IC50 (nM) nih.gov |

|---|---|---|

| 9e | MCF-7/ADR | 1.09 |

| 9e | MCF-7 | 1527 |

| 9e | MDA-MB-231 | 1260 |

| 9e | MDA-MB-468 | 200 |

| 4A93 (Reference) | MCF-7/ADR | 1.34 |

| 4A93 (Reference) | MCF-7 | 102 |

Antibacterial Activity: The antibacterial potential of novel 4-hydroxycoumarin derivatives has also been investigated. In a study designing compounds to target quinolone-resistant E. coli, derivatives with electron-withdrawing groups showed significant activity. benthamdirect.comnih.gov

**Table 3: Antibacterial Activity of 4-Hydroxycoumarin Derivatives against *E. coli***

| Compound | Substitution | MIC (μg/ml) benthamdirect.comnih.gov |

|---|---|---|

| 6 | 4-nitro | 0.5 |

| 23 | chloro | 0.12 |

| 30 | chloro, nitro | 0.5 |

Enzyme Inhibition: The inhibitory effects on specific enzymes are another important area of evaluation. Novel 4-hydroxycoumarin derivatives linked to an N-benzyl pyridinium (B92312) moiety were synthesized and tested as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors for potential application in Alzheimer's disease. Compound 5l emerged as the most potent inhibitor against both enzymes. ut.ac.ir

Table 4: Cholinesterase Inhibitory Activity of Coumarin-N-benzyl Pyridinium Derivatives

| Compound | AChE IC50 (µM) ut.ac.ir | BuChE IC50 (µM) ut.ac.ir |

|---|---|---|

| 5l | 0.247 | 1.68 |

| Donepezil (Std.) | 0.041 | 3.51 |

| Tacrine (Std.) | 0.152 | 0.054 |

These comparative evaluations, often supported by molecular docking studies, are essential for identifying promising new derivatives of this compound for further development. benthamdirect.comut.ac.ir

Computational and Theoretical Studies on 4 Hydroxy 3 Benzylcoumarin

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or enzyme). This method is instrumental in drug discovery for screening virtual libraries of compounds and for proposing how a ligand might inhibit a biological target.

Molecular docking simulations predict how 4-Hydroxy-3-benzylcoumarin fits into the active site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on their binding affinity. The results reveal the most likely binding mode, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.

For the coumarin (B35378) scaffold, studies on related compounds have identified critical interactions. For instance, in docking studies of hydroxy-3-arylcoumarins with bacterial enzymes like S. aureus tyrosyl-tRNA synthetase and topoisomerase II DNA gyrase, the hydroxyl groups on the coumarin ring are often predicted to form hydrogen bonds with polar amino acid residues in the active site. mdpi.com The benzyl (B1604629) group of this compound would likely engage in hydrophobic or π-π stacking interactions with nonpolar residues.

The binding mode is characterized by specific interactions with amino acid residues. The lowest energy conformation from the simulation is considered the most stable binding pose. nih.gov For example, the hydroxyl group at the 4-position and the carbonyl oxygen are common hydrogen bond acceptors, interacting with donor residues like lysine, arginine, or serine within a binding site. researchgate.net

| Target Enzyme | Ligand (Analogue) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| S. aureus Tyrosyl-tRNA Synthetase | 5,7-Dihydroxy-3-phenylcoumarin (B1626069) | -8.5 | Asp38, Gly36, His48 | Hydrogen Bond, Hydrophobic |

| Collagenase | 3-(4'-Bromophenyl)-5,7-dihydroxycoumarin | -7.2 | Leu181, Ala182, Pro238 | Hydrophobic, Halogen Bond |

| Tyrosinase | 3-(4'-Bromophenyl)-5,7-dihydroxycoumarin | -5.4 | His222, A182, A184 | Hydrogen Bond, π-π Stacking |

This table presents example docking results for compounds structurally related to this compound to illustrate the typical outputs of such simulations. Data is illustrative based on findings for similar coumarin derivatives. mdpi.commdpi.com

By performing docking simulations against a panel of known drug targets, it is possible to identify potential biological targets for this compound. The coumarin nucleus is a "privileged scaffold" in medicinal chemistry, known to interact with a wide range of biological targets. researchgate.net

Potential targets for coumarin derivatives include:

Enzymes in Cancer: NAD(P)H: Quinone Oxidoreductase-1 (NQO1) is an enzyme overexpressed in many tumors, and coumarin-based compounds have been designed as inhibitors. acs.org Other targets include protein kinases and topoisomerases.

Bacterial Enzymes: As a strategy to combat antibiotic resistance, coumarins have been investigated as inhibitors of essential bacterial enzymes like DNA gyrase and tyrosyl-tRNA synthetase. mdpi.com

Enzymes Involved in Skin Aging: Coumarins have been shown to inhibit enzymes like tyrosinase, elastase, and collagenase, which are implicated in skin aging processes. mdpi.com

Anticoagulant Targets: The 4-hydroxycoumarin (B602359) scaffold is famously associated with the inhibition of Vitamin K epoxide reductase, leading to anticoagulant effects, as seen with warfarin.

Prediction of Binding Sites and Modes

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. bnl.gov While molecular docking provides a static snapshot of the ligand-receptor complex, MD simulations introduce flexibility and the effect of the solvent (usually water), offering a dynamic view of the interaction.

For a ligand-protein complex predicted by docking, an MD simulation can:

Assess Stability: By running a simulation for several nanoseconds, researchers can evaluate the stability of the predicted binding pose. The root-mean-square deviation (RMSD) of the ligand's atomic positions is monitored; a stable RMSD value over time suggests the ligand remains securely in the binding pocket.

Analyze Conformational Changes: MD can reveal how the protein or the ligand adjusts its conformation to achieve an optimal fit.

Refine Binding Affinity: The simulation trajectory can be used to calculate the binding free energy with greater accuracy than docking scores, using methods like MM/PBSA or MM/GBSA.

In a typical MD study of a ligand-protein complex, the root mean square fluctuation (RMSF) of individual amino acids is also analyzed. nih.gov This shows which parts of the protein remain stable and which are flexible upon ligand binding. For the this compound complex, one would expect the amino acids in the binding pocket to show lower fluctuation, indicating a stable interaction. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to investigate the electronic structure and intrinsic properties of a molecule. chemrevlett.commdpi.com These methods provide a fundamental understanding of molecular geometry, stability, and reactivity.

Geometry optimization is a process to find the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable structure of the molecule. conflex.net For this compound, methods like DFT with a basis set such as B3LYP/6-31G(d,p) are commonly used to achieve an accurate optimized geometry. uni-greifswald.de

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule that can be interconverted by rotation around single bonds. chemrxiv.org For this compound, the key rotational freedom is around the bond connecting the benzyl group to the coumarin core. By systematically rotating this bond and calculating the energy of each resulting conformer, a potential energy surface can be generated. tau.ac.il This analysis identifies the most stable, low-energy conformer(s) that the molecule is likely to adopt.

| Parameter | Description | Typical Method | Example Finding for a Coumarin Derivative |

| Geometry Optimization | Finding the minimum energy structure. | DFT (e.g., B3LYP/6-31G**) | The coumarin ring system is largely planar. |

| Conformational Analysis | Identifying stable conformers by rotating flexible bonds. | Potential Energy Scan | The lowest energy conformer is determined by the torsion angle of the C-C bond to the benzyl group. |

| Vibrational Frequencies | Calculation of IR and Raman spectra to confirm the structure is a true minimum. | Frequency Calculation | Absence of imaginary frequencies confirms a stable point on the potential energy surface. |

This table summarizes the goals and methods of geometry optimization and conformational analysis. conflex.netchemrxiv.orgresearchgate.net

Once the geometry is optimized, a variety of electronic and molecular properties can be calculated to understand the molecule's reactivity.

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other molecules. chemrxiv.org

Red Regions: Indicate negative potential (electron-rich), which are sites for electrophilic attack and are likely to act as hydrogen bond acceptors. For this compound, these would be concentrated around the carbonyl oxygen and the hydroxyl oxygen. researchgate.net

Blue Regions: Indicate positive potential (electron-deficient), which are sites for nucleophilic attack. These are typically found around the hydrogen atoms, especially the hydroxyl hydrogen.

Green/Yellow Regions: Indicate neutral potential.

Reactivity Descriptors: Based on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), several reactivity descriptors can be calculated.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical reactivity and kinetic stability. scirp.org A smaller gap suggests the molecule is more reactive.

Global Reactivity Descriptors: Parameters like chemical potential, hardness, and electrophilicity index can be derived from HOMO and LUMO energies to provide a quantitative measure of the molecule's reactivity. chemrevlett.com

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. The phenyl and coumarin rings contribute significantly. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. Often localized over the coumarin lactone ring. |

| HOMO-LUMO Gap | Energy difference (LUMO - HOMO). | A key indicator of chemical reactivity and stability. |

| MEP Negative Region (Vmin) | Most electron-rich point on the surface. | Predicts the strongest site for hydrogen bonding, likely the carbonyl oxygen. |

| Dipole Moment | Measure of the overall polarity of the molecule. | Influences solubility and the nature of intermolecular interactions. |

This table describes key electronic properties and their relevance, as determined by quantum chemical calculations. researchgate.netscirp.orgeco-vector.com

Geometry Optimization and Conformational Analysis

Pharmacophore Modeling for Drug Design

Pharmacophore modeling is a pivotal computational technique in modern drug discovery that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to interact with a specific biological target and elicit a biological response. nih.govresearchgate.netnih.gov This approach moves beyond the two-dimensional chemical structure to define the key steric and electronic features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and aromatic rings, that are critical for molecular recognition at a receptor's active site. nih.govijrpr.com For this compound, pharmacophore modeling provides crucial insights into its structure-activity relationships (SAR), guiding the rational design of novel derivatives with enhanced therapeutic potential. mdpi.comnih.gov

The coumarin scaffold itself is recognized as a "privileged structure" in medicinal chemistry, attributed to its favorable physicochemical properties including low molecular weight, high solubility, and good bioavailability. mdpi.com The unique structural arrangement of this compound presents several key pharmacophoric features that are instrumental to its biological activities. Computational studies on various 4-hydroxycoumarin derivatives have consistently highlighted the importance of these features in their interaction with diverse biological targets. mdpi.comnih.govnih.gov

The primary pharmacophoric features of the this compound scaffold include:

A Hydrogen Bond Donor (HBD): The hydroxyl group at the C-4 position is a significant hydrogen bond donor. nih.gov

Hydrogen Bond Acceptors (HBA): The lactone carbonyl oxygen and the oxygen atom of the 4-hydroxyl group can act as hydrogen bond acceptors. nih.gov The pyran oxygen within the coumarin ring system may also participate in hydrogen bonding. nih.gov

A Hydrophobic Region (HY): The benzyl substituent at the C-3 position introduces a significant hydrophobic region, which can engage in van der Waals or hydrophobic interactions within a receptor's binding pocket. mdpi.com

Aromatic Rings (AR): The fused benzene (B151609) ring of the coumarin core and the phenyl ring of the benzyl group provide aromatic features that can participate in π-π stacking interactions with aromatic amino acid residues of a target protein.

By constructing a pharmacophore model based on these features, researchers can perform virtual screening of large compound libraries to identify new molecules that match the model and are therefore likely to exhibit similar biological activity. nih.govnih.gov Furthermore, this model serves as a blueprint for lead optimization. For instance, new derivatives can be designed by modifying the benzyl group to enhance hydrophobic interactions or by introducing additional functional groups to create new hydrogen bonding opportunities, potentially increasing binding affinity and selectivity for the target. mdpi.comhep.com.cn Studies have shown that modifications at the C-3 position of the 4-hydroxycoumarin core are crucial for modulating biological activity. mdpi.com The insights gained from pharmacophore models thus provide a rational basis for synthesizing novel and more potent analogues of this compound for various therapeutic applications. nih.gov

Table of Pharmacophoric Features of this compound

| Pharmacophoric Feature | Molecular Moiety | Potential Role in Receptor Interaction |

| Hydrogen Bond Donor (HBD) | 4-hydroxyl group | Forms hydrogen bonds with acceptor sites on the target protein. nih.gov |

| Hydrogen Bond Acceptor (HBA) | Lactone carbonyl oxygen, 4-hydroxyl oxygen, Pyran oxygen | Forms hydrogen bonds with donor sites on the target protein. nih.gov |

| Hydrophobic Region (HY) | Benzyl group at C-3 position | Engages in hydrophobic interactions with nonpolar pockets of the receptor. mdpi.com |

| Aromatic Ring (AR) | Coumarin benzene ring, Benzyl phenyl ring | Participates in π-π stacking and hydrophobic interactions. |

Biosynthesis and Biotransformation Pathways of 4 Hydroxycoumarins

Microbial Biosynthesis of 4-Hydroxycoumarin (B602359) Precursors

The biosynthesis of 4-hydroxycoumarin (4HC) has been observed in fungi and has been successfully engineered in bacteria, each utilizing different precursors and pathways.

In nature, certain molds are capable of producing 4HC. A strain of Aspergillus fumigatus Fresenius, isolated from spoiled hay, was found to convert melilotic acid (o-hydroxyphenylpropionic acid) and o-coumaric acid into 4-hydroxycoumarin. nih.gov This natural pathway represents a defense mechanism in response to the presence of these precursors in decaying plant matter.

More recently, significant progress has been made in developing artificial biosynthetic routes in microbial hosts like Escherichia coli. nih.gov These engineered pathways are designed to channel metabolites from the host's central metabolism into the production of 4HC. The primary precursor for these artificial pathways is chorismate, a key intermediate in the shikimate pathway. google.com By introducing a set of non-native enzymes, chorismate is shunted away from its usual fate and converted into salicylate (B1505791), the direct precursor for the lower part of the 4HC synthesis pathway. google.comresearchgate.net This de novo biosynthesis has been achieved using simple carbon sources like glycerol, demonstrating the potential for sustainable microbial production of 4HC and its derivatives. rsc.org

Enzymatic Pathways Involved in Biosynthesis

The enzymatic cascades for 4-hydroxycoumarin biosynthesis differ between the natural fungal pathway and the engineered bacterial systems.

The proposed natural sequence in Aspergillus fumigatus involves a series of oxidative steps:

Melilotic acid is converted to o-coumaric acid .

This is followed by transformations to beta-hydroxymelilotic acid and then beta-oxomelilotic acid .

The final step is the cyclization to form 4-hydroxycoumarin . nih.gov

In contrast, the artificial pathway designed in E. coli is a novel assembly of enzymes sourced from various organisms. researchgate.net This engineered route consists of two main modules:

Upper Module (Salicylate Formation): This module converts a central metabolite into salicylate.

Isochorismate synthase (ICS) catalyzes the conversion of chorismate to isochorismate. google.com

Isochorismate pyruvate (B1213749) lyase (IPL) then converts isochorismate into salicylate and pyruvate. google.com

Lower Module (4HC Formation): This module converts salicylate into 4-hydroxycoumarin.

Salicylate:CoA ligase (SCL) , such as SdgA, activates salicylate by ligating it to Coenzyme A, forming salicoyl-CoA. google.comrsc.org

A 4HC-forming enzyme , specifically a FabH-like quinolone synthase from Pseudomonas aeruginosa (also referred to as biphenyl (B1667301) synthase or BIS), catalyzes the final condensation of salicoyl-CoA with malonyl-CoA, which then cyclizes to yield 4-hydroxycoumarin. nih.govgoogle.comarabjchem.org

The efficiency of this engineered pathway has been improved through metabolic engineering. A key optimization involved identifying and inactivating a native E. coli thioesterase, YdiI, which was found to degrade the crucial salicoyl-CoA intermediate. nih.gov Deleting the gene for this enzyme prevented the degradation, significantly boosting 4HC production. nih.gov

Table 1: Key Enzymes in the Engineered Biosynthesis of 4-Hydroxycoumarin in E. coli

| Enzyme | Abbreviation | Function | Source Organism (Example) | Reference |

|---|---|---|---|---|

| Isochorismate synthase | ICS | Converts chorismate to isochorismate | Pseudomonas aeruginosa | google.comresearchgate.net |

| Isochorismate pyruvate lyase | IPL | Converts isochorismate to salicylate | Pseudomonas aeruginosa | google.comresearchgate.net |